BRD4(1) Bromodomain Affinity: Optimized ZA-Channel Hydrogen Bonding via 4-Hydroxyl Group vs. 4-Amino and Unsubstituted Analogs
The target compound contains the 3,5-dimethylisoxazole moiety, a validated KAc bioisostere that binds to BRD4(1). In the foundational J. Med. Chem. series, the lead compound 3 (ethoxy-substituted) displayed an IC50 of 4.8 µM against BRD4(1). Extending the ZA-channel substituent with a phenol group in compound 8 raised the IC50 to 370–390 nM, a ~12-fold improvement through a water-mediated hydrogen bond [1]. The 4-hydroxypiperidine of the target compound is predicted to engage the ZA channel in a similar manner to the phenol of 8. In contrast, a 4-aminopiperidine analog (CAS 1153131-48-6) would present a charged primary amine at this position, which is structurally incompatible with the hydrophobic ZA channel water network and is expected to ablate this affinity gain. The unsubstituted piperidine analog lacks any ZA-channel binding capability entirely, representing the lowest affinity case.
| Evidence Dimension | BRD4(1) IC50 |
|---|---|
| Target Compound Data | Predicted IC50 range: 300–500 nM (analogous to compound 8, phenol derivative, based on shared ZA-channel hydroxyl interaction) [1] |
| Comparator Or Baseline | Comparator 1: Compound 3 (ethoxy analog) IC50 = 4.8 µM; Comparator 2: Compound 8 (phenol analog) IC50 = 370–390 nM; Comparator 3: 4-Aminopiperidine analog – predicted to have IC50 > 4.8 µM due to disruption of ZA water network; Comparator 4: Unsubstituted piperidine analog – predicted lowest affinity. |
| Quantified Difference | The target compound is predicted to show a ≥10-fold improvement in BRD4(1) affinity versus the 4-amino analog, and comparable potency to compound 8 (370–390 nM). |
| Conditions | ALPHA assay; BRD4(1) bromodomain; protein concentration 50 nM; peptide concentration 50 nM [1]. |
Why This Matters
For epigenetic probe and lead discovery programs targeting the BET family, selecting the 4-hydroxypiperidine variant over the 4-amino analog is predicted to deliver a 10-fold or greater increase in target affinity, a critical parameter for chemical probe validation and fragment-based drug design.
- [1] Hewings, D.S.; Wang, M.; Philpott, M.; et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. J. Med. Chem. 2013, 56, 3217–3227. View Source
